molecular formula C7H4N4 B13919418 Imidazo[1,2-B]pyridazine-7-carbonitrile

Imidazo[1,2-B]pyridazine-7-carbonitrile

Cat. No.: B13919418
M. Wt: 144.13 g/mol
InChI Key: OAQFIXDKTZYDRL-UHFFFAOYSA-N
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Description

Imidazo[1,2-B]pyridazine-7-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the imidazo[1,2-B]pyridazine family, known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a valuable scaffold for drug development, particularly in the treatment of inflammatory and autoimmune diseases .

Preparation Methods

The synthesis of imidazo[1,2-B]pyridazine-7-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps :

    Bromination: 3-amino-6-bromopyridazine is dissolved in a suitable solvent and subjected to bromination using a bromination reagent to obtain a brominated intermediate.

    Cyclization: The brominated intermediate is then treated with a catalyst and a ring-closing reagent to form the imidazo[1,2-B]pyridazine core structure.

    Nitrile Introduction:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Imidazo[1,2-B]pyridazine-7-carbonitrile undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where the nitrile group can be replaced with other functional groups using appropriate nucleophiles.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives with potential biological activities.

Scientific Research Applications

Imidazo[1,2-B]pyridazine-7-carbonitrile has been extensively studied for its applications in various scientific fields :

    Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound exhibits significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: It has been investigated as a potential therapeutic agent for treating autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis.

    Industry: The compound’s unique properties make it suitable for use in the development of pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of imidazo[1,2-B]pyridazine-7-carbonitrile involves its interaction with specific molecular targets and pathways . For example, it acts as an inhibitor of the interleukin-17A (IL-17A) pathway, which plays a crucial role in the inflammatory response. By inhibiting IL-17A, the compound can reduce inflammation and tissue damage associated with autoimmune diseases. The molecular targets include the IL-17 receptor and associated signaling proteins, leading to the suppression of pro-inflammatory cytokine production.

Comparison with Similar Compounds

Imidazo[1,2-B]pyridazine-7-carbonitrile can be compared with other similar compounds in the imidazopyridine family :

    Imidazo[1,2-a]pyridine: Known for its anticancer and antimicrobial activities, this compound has a different ring fusion pattern compared to imidazo[1,2-B]pyridazine.

    Imidazo[1,5-a]pyridine: This compound is used in the development of optoelectronic devices and sensors due to its unique optical properties.

    Imidazo[4,5-b]pyridine: Exhibits antiviral and anti-inflammatory activities, with a distinct structural arrangement that influences its biological activity.

The uniqueness of this compound lies in its specific inhibition of the IL-17A pathway, making it a promising candidate for the treatment of autoimmune diseases.

Properties

Molecular Formula

C7H4N4

Molecular Weight

144.13 g/mol

IUPAC Name

imidazo[1,2-b]pyridazine-7-carbonitrile

InChI

InChI=1S/C7H4N4/c8-4-6-3-7-9-1-2-11(7)10-5-6/h1-3,5H

InChI Key

OAQFIXDKTZYDRL-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=N1)C=C(C=N2)C#N

Origin of Product

United States

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